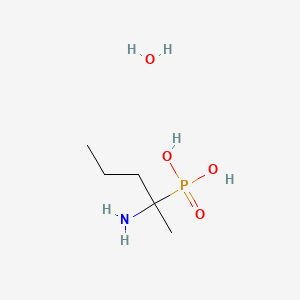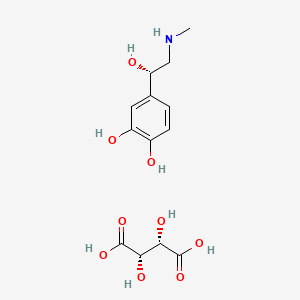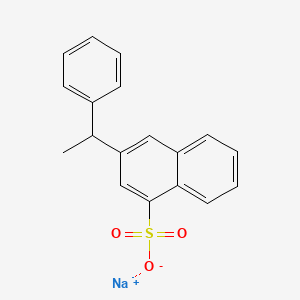
2-(Pyridin-3-ylmethoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-ylmethoxy)acetonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of acetonitrile, where the nitrile group is attached to a pyridine ring via a methoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethoxy)acetonitrile typically involves the reaction of 3-hydroxypyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine is replaced by the methoxyacetonitrile group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-ylmethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-ylmethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-ylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Pyridine: A basic heterocyclic organic compound with the formula C5H5N.
Methoxyacetonitrile: A compound with the formula CH3OCH2CN.
Uniqueness
2-(Pyridin-3-ylmethoxy)acetonitrile is unique due to the presence of both a pyridine ring and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
112086-73-4 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.165 |
IUPAC-Name |
2-(pyridin-3-ylmethoxy)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,5,7H2 |
InChI-Schlüssel |
LKHIUISSKAHPPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COCC#N |
Synonyme |
Acetonitrile, (3-pyridinylmethoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)


![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)





